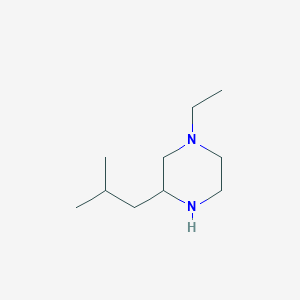

1-Ethyl-3-(2-methylpropyl)piperazine

Description

Properties

IUPAC Name |

1-ethyl-3-(2-methylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-4-12-6-5-11-10(8-12)7-9(2)3/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKYZXSWKEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Purification methods for 1-Ethyl-3-(2-methylpropyl)piperazine

An In-Depth Technical Guide to the Purification of 1-Ethyl-3-(2-methylpropyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the principal methods for the purification of 1-Ethyl-3-(2-methylpropyl)piperazine, a substituted piperazine derivative. Recognizing the critical role of purity in drug development and fine chemical synthesis, this document details strategic approaches including fractional vacuum distillation, selective crystallization via salt formation, and preparative column chromatography. Each method is presented with a focus on the underlying chemical principles, causality behind procedural choices, and detailed, field-proven protocols. This guide is intended for researchers, chemists, and process development scientists seeking to achieve high-purity 1-Ethyl-3-(2-methylpropyl)piperazine for demanding applications.

Introduction: The Imperative for Purity

Substituted piperazines are ubiquitous pharmacophores found in numerous biologically active compounds, serving as core scaffolds in drugs targeting a wide array of conditions.[1][2] 1-Ethyl-3-(2-methylpropyl)piperazine, a dissymmetrically substituted diamine, presents a unique purification challenge due to its chemical nature. Impurities, which can arise from the synthetic route—such as unreacted starting materials, regioisomers, or over-alkylated byproducts—can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[3] Therefore, robust and scalable purification strategies are not merely a matter of quality control but a fundamental requirement for successful research and development. This guide provides the technical foundation for selecting and implementing an optimal purification workflow.

Chapter 1: Physicochemical Profile and Impurity Landscape

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the potential impurities. While specific experimental data for 1-Ethyl-3-(2-methylpropyl)piperazine is not widely published, we can extrapolate its properties from closely related analogs like N-ethylpiperazine and consider its structure.

1.1 Estimated Physicochemical Properties

The presence of two basic nitrogen atoms defines the molecule's character, making it a polar, basic compound.[4] The ethyl and isobutyl groups increase its lipophilicity compared to piperazine itself.

| Property | Estimated Value / Characteristic | Rationale & Impact on Purification |

| Molecular Formula | C₁₀H₂₂N₂ | - |

| Molecular Weight | 170.30 g/mol | Influences boiling point and diffusion rates. |

| Boiling Point | ~190-220 °C (at atm. pressure) | N-ethylpiperazine boils at 157°C.[5] The larger isobutyl group will significantly increase the boiling point, making vacuum distillation a necessity to prevent thermal decomposition.[6] |

| Physical State | Clear, viscous liquid | Unlikely to be a solid at room temperature. |

| pKa | pKa₁ ≈ 5.5-6.0; pKa₂ ≈ 9.5-10.0 | The two basic nitrogens allow for selective salt formation, a key purification strategy.[4] The basicity can cause strong interactions with silica gel in chromatography. |

| Solubility | Miscible in many organic solvents. Moderately soluble in water. | Good organic solvent solubility is beneficial for chromatography and extraction. Water solubility can be exploited or suppressed by pH adjustment.[7] |

1.2 Common Impurity Profile

The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the alkylation of a piperazine precursor. Potential impurities include:

| Impurity Type | Example | Boiling Point Comparison | Removal Challenge |

| Starting Materials | 2-Methylpropylpiperazine | Lower | Can often be removed by distillation. |

| Over-alkylation Product | 1,4-Diethyl-2-methylpropylpiperazinium salt | Non-volatile (salt) | Easily removed by distillation or extraction. |

| Isomeric Byproduct | 1-Ethyl-2-(2-methylpropyl)piperazine | Very similar | Extremely difficult to separate by distillation. Chromatography or fractional crystallization may be effective. |

| Related Impurities | Pyrazines, other alkylated piperazines | Varies | These can co-precipitate during crystallization, making purification difficult.[4] |

Chapter 2: Strategic Approaches to Purification

The choice of purification method depends on the scale of the operation, the nature of the impurities, and the desired final purity. For 1-Ethyl-3-(2-methylpropyl)piperazine, three primary strategies stand out. The following decision-making diagram outlines a logical approach to method selection.

Caption: Workflow for purification via salt formation and regeneration.

4.2 Experimental Protocol: Diacetate Salt Formation and Regeneration

-

Salt Formation:

-

Dissolve the crude 1-Ethyl-3-(2-methylpropyl)piperazine in a suitable solvent like acetone or isopropanol at a concentration of approximately 0.5 to 20 weight percent. [8] * Slowly add a stoichiometric amount (or a slight excess) of glacial acetic acid to the solution while stirring. The amount should be sufficient to form the diacetate salt. [8] * Stir the mixture. The crystalline piperazine diacetate will begin to precipitate. Cooling the mixture (e.g., to 10-30°C) can enhance precipitation. [4]2. Isolation and Recrystallization:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with cold acetone to remove residual mother liquor and impurities. [4] * For further purification, recrystallize the salt from a suitable solvent system, such as ethanol/ethyl acetate. [9]3. Regeneration of the Free Base:

-

Dissolve the purified diacetate salt in water.

-

Add a strong aqueous base, such as 50% NaOH, until the pH of the solution is highly alkaline (pH > 12), converting the salt back to the free base.

-

Extract the liberated free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the purified liquid product.

-

Chapter 5: Chromatographic Purification Strategies

For high-purity applications or for separating compounds with very similar physical properties (like isomers), preparative column chromatography is the method of choice. [10][11] 5.1 Principles and Causality

Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). [11]For basic amines like our target molecule, a significant challenge is the interaction between the basic nitrogen atoms and the acidic silanol groups on the surface of standard silica gel. This interaction can lead to poor separation and significant "tailing" of the product peak.

To overcome this, one must deactivate the acidic sites on the stationary phase. This is most commonly achieved by adding a small amount (0.5-2%) of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase. [4][12]The TEA preferentially binds to the silanol groups, allowing the desired piperazine derivative to travel through the column with minimal unwanted interaction, resulting in sharper peaks and better separation.

5.2 Experimental Protocol: Flash Column Chromatography

-

Solvent System Selection: Using thin-layer chromatography (TLC), identify a mobile phase that provides good separation of the target compound from its impurities. A typical system might be a mixture of hexanes and ethyl acetate, or dichloromethane and methanol. The key is to add 1% triethylamine to this solvent system. Aim for an Rf value of 0.2-0.3 for the target compound. [12]2. Column Packing: Pack a glass column with silica gel using the selected mobile phase (containing TEA). Ensure the silica bed is well-settled and free of cracks or air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography) to maintain a steady flow rate.

-

Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation by TLC.

-

Product Isolation: Combine the fractions containing the pure product, and remove the solvent and triethylamine under reduced pressure to obtain the purified 1-Ethyl-3-(2-methylpropyl)piperazine.

Chapter 6: Method Selection Summary and Purity Analysis

The optimal purification strategy is a balance of scale, cost, time, and the required final purity.

| Method | Scale | Purity | Advantages | Disadvantages |

| Vacuum Distillation | Medium to Large | Moderate to High | Cost-effective for large quantities; good for removing non-volatile impurities. | Requires thermal stability; not effective for separating compounds with close boiling points (e.g., isomers). [6] |

| Salt Crystallization | All Scales | High to Very High | Excellent for removing impurities with different basicities; highly scalable and cost-effective. | Requires an additional step to regenerate the free base; may not remove co-precipitating impurities. [4] |

| Chromatography | Small to Medium | Very High | Highest resolution; can separate very similar compounds like isomers. | More expensive (solvents, silica); can be time-consuming and less scalable than other methods. [13] |

Purity Analysis: The purity of the final product should always be confirmed using appropriate analytical techniques, such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile amines and identifying impurities.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect and quantify impurities if their signals are resolved.

Conclusion

The purification of 1-Ethyl-3-(2-methylpropyl)piperazine requires a strategic approach tailored to the specific impurity profile and the scale of the operation. For bulk purification and removal of grossly different impurities, fractional vacuum distillation is a viable option. For achieving high purity in a scalable and robust manner, purification via selective crystallization of a diacetate salt is often the superior method. Finally, for the highest possible purity or for challenging separations involving isomers, preparative column chromatography with a triethylamine-modified eluent is the most powerful tool. By understanding the principles behind each technique, researchers can confidently produce this valuable chemical intermediate with the purity required for the most demanding applications.

References

- Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.

- Purification of piperazine.

- Purification of Piperazine-Containing Compounds. Benchchem Technical Support Center.

- Fonari, M. S. (2016). Crystalline products of CO2capture by piperazine aqueous solutions. SciSpace. DOI: 10.1039/C6CE01083K.

- Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)

- Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.

- Crystal structure of 4-(2-methoxyphenyl)

- [Lab 6] Distilling Amines... Again. YouTube.

- Purification of Organic Compounds by Flash Column Chrom

- How Is Chromatography Used for Purific

- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre

- Piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION.

- Chrom

- Purification of amine reaction mixtures.

- The Purification of Organic Compound: Techniques and Applic

- Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc..

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- How To: Purify by Distillation. University of Rochester Chemistry Department.

- Distillation and concentration process design for removal of heat stable salts in amine solution.

- Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. SID.

- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.

- N-ETHYLPIPERAZINE. Chemical Land21.

- N-ETHYL PIPERAZINE For Synthesis. Alpha Chemika.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters

- SAFETY DATA SHEET: 1-Ethylpiperazine-2,3-dione. Fisher Scientific.

- A New Method for the Preparation of Piperazines. I.

- 1-Ethyl-2,3-piperazinedione. PubChem.

- Piperazine (CAS 110-85-0). Cheméo.

- How to extract/isolate piperazine from water without distillation?.

- Synthesis of 1-ethyl-2,3-dioxopiperazine. PrepChem.com.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. mdpi.com [mdpi.com]

- 3. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 6. How To [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. moravek.com [moravek.com]

- 11. Chromatography - Wikipedia [en.wikipedia.org]

- 12. orgsyn.org [orgsyn.org]

- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

1-Ethyl-3-(2-methylpropyl)piperazine: A Privileged Scaffold for Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry, the piperazine heterocycle is universally recognized as a "privileged scaffold," offering unparalleled conformational flexibility and tunable basicity essential for target engagement[1]. Among its complex derivatives, 1-Ethyl-3-(2-methylpropyl)piperazine (also commonly referred to as 1-ethyl-3-isobutylpiperazine; CAS: 1248907-75-6) stands out as a highly specialized, unsymmetrical N,N′ -disubstituted building block. This technical guide provides an in-depth analysis of its chemical properties, its mechanistic utility in drug design, and field-proven synthetic protocols for its incorporation into active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Profiling

The structural architecture of 1-ethyl-3-(2-methylpropyl)piperazine features a saturated six-membered ring with two nitrogen atoms (N1 and N4). The N1 position is alkylated with an ethyl group, rendering it a tertiary amine. The C3 position is substituted with a 2-methylpropyl (isobutyl) group, leaving the adjacent N4 position as a sterically hindered secondary amine.

Causality in Physicochemical Behavior: The asymmetric substitution pattern fundamentally alters the molecule's electronic and steric profile. The bulky isobutyl group at C3 creates localized steric shielding. This shielding selectively lowers the nucleophilicity of the N4 amine compared to unsubstituted piperazines, necessitating specialized catalytic systems for further derivatization. Furthermore, the lipophilic nature of both the ethyl and isobutyl groups significantly increases the overall partition coefficient (LogP), making this scaffold ideal for enhancing blood-brain barrier (BBB) permeability in CNS-targeted therapeutics[1].

Table 1: Physicochemical Properties of 1-Ethyl-3-(2-methylpropyl)piperazine

| Property | Value / Description | Impact on Drug Design |

| CAS Number | 1248907-75-6 | Unique identifier for procurement and registry. |

| Molecular Formula | C10H22N2 | Determines elemental composition and mass. |

| Molecular Weight | 170.30 g/mol | Low MW allows for downstream API mass optimization. |

| Topological Polar Surface Area | ~15.3 Ų | Excellent for membrane permeability (ideal < 90 Ų). |

| Hydrogen Bond Donors | 1 (N4-H) | Facilitates specific receptor interactions. |

| Hydrogen Bond Acceptors | 2 (N1, N4) | Enhances aqueous solubility and target binding. |

| Estimated pKa (N1 / N4) | ~8.5 / ~9.2 | Tunable basicity for physiological pH ionization. |

Mechanistic Role in Drug Design: The Piperazine Pharmacophore

Piperazine derivatives have dominated recent FDA approvals, particularly in oncology, antiviral, and neuropsychiatric indications[2]. The incorporation of a piperazine moiety often results in a noteworthy enhancement of target affinity and pharmacokinetic stability[3].

For 1-ethyl-3-(2-methylpropyl)piperazine, the pharmacophore functions as a multi-point interaction hub. The N4 amine acts as a critical hydrogen bond donor/acceptor, while the N1-ethyl and C3-isobutyl groups engage in hydrophobic interactions with receptor pockets. The isobutyl group, in particular, can lock the piperazine ring into a preferred chair conformation, minimizing entropic penalties upon binding to the target protein.

Fig 1. Pharmacophore interaction model of 1-ethyl-3-isobutylpiperazine with a biological target.

Synthetic Utility & Derivatization Strategies

The primary synthetic value of 1-ethyl-3-(2-methylpropyl)piperazine lies in the functionalization of the free N4 secondary amine. However, the adjacent C3 isobutyl group presents a significant synthetic challenge. Traditional SN2 alkylation or standard palladium-catalyzed cross-coupling reactions often yield poor results due to the steric bulk hindering the approach of the electrophile or the transition metal complex.

To overcome this, modern synthetic workflows employ highly active, sterically demanding ligand systems (such as Buchwald dialkylbiaryl phosphines) that facilitate the oxidative addition and accelerate the reductive elimination steps, driving the reaction forward despite the steric clash.

Fig 2. Buchwald-Hartwig N-arylation workflow overcoming C3-isobutyl steric hindrance.

Experimental Protocol: Selective N-Arylation via Buchwald-Hartwig Coupling

The following protocol details the N -arylation of 1-ethyl-3-(2-methylpropyl)piperazine. This methodology utilizes the RuPhos Pd G3 precatalyst, which is specifically engineered to couple sterically hindered secondary amines.

Causality of Reagent Selection:

-

RuPhos Pd G3: The bulky, electron-rich RuPhos ligand prevents the formation of inactive bis-amine palladium complexes and accelerates the critical reductive elimination step, which is otherwise the bottleneck for hindered amines.

-

Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base required to deprotonate the amine upon binding to the palladium center.

-

Anhydrous Toluene: Provides a high-boiling, non-polar medium that stabilizes the catalytic cycle and prevents protodehalogenation side reactions.

Step-by-Step Methodology:

-

Preparation (Glovebox or Schlenk Line): In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol, 1.0 eq), RuPhos Pd G3 (0.05 mmol, 5 mol%), RuPhos ligand (0.05 mmol, 5 mol%), and NaOtBu (1.5 mmol, 1.5 eq).

-

Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. If not using a glovebox, evacuate and backfill the vial with ultra-pure Argon three times.

-

Reagent Addition: Introduce anhydrous, degassed Toluene (5.0 mL) via syringe. Subsequently, add 1-ethyl-3-(2-methylpropyl)piperazine (1.2 mmol, 1.2 eq) dropwise via microsyringe.

-

Reaction Execution: Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 12 hours.

-

Self-Validating Checkpoint: Withdraw a 10 µL aliquot after 2 hours, dilute in LC-MS grade acetonitrile, and analyze. The presence of the [M+H]+ peak of the product with <10% unreacted aryl bromide indicates a healthy catalytic cycle. If deshalogenation (Ar-H) is observed, it indicates moisture ingress or ligand degradation.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the pure N -aryl piperazine derivative.

Conclusion

1-Ethyl-3-(2-methylpropyl)piperazine is a highly valuable, privileged scaffold that bridges the gap between structural complexity and tunable pharmacokinetics. By understanding the causal relationship between its steric bulk (C3-isobutyl) and its chemical reactivity, medicinal chemists can leverage advanced catalytic systems to incorporate this moiety into next-generation therapeutics, driving innovation in CNS and oncology drug discovery.

References

- Source: chemikart.

- Source: nih.

- A Decade of Piperazine-Based Small Molecules Approved by U.S.

- Source: nih.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Medicinal chemistry perspectives on the development of piperazine-containing HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Molecular Weight Determination of 1-Ethyl-3-(2-methylpropyl)piperazine

Abstract

The precise and unambiguous determination of molecular weight is a cornerstone of chemical and pharmaceutical sciences, forming the bedrock of a compound's identity and purity profile. This technical guide provides an in-depth, multi-faceted analytical strategy for the molecular weight determination of 1-Ethyl-3-(2-methylpropyl)piperazine, a representative of the pharmacologically significant piperazine scaffold.[1] We move beyond a single-method approach, presenting an integrated workflow that leverages the high accuracy of Mass Spectrometry (MS), the structural confirmation of Nuclear Magnetic Resonance (NMR) Spectroscopy, and the fundamental verification of Elemental Analysis (EA). This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of each technique to create a self-validating and authoritative characterization package.

Introduction: The Subject Compound and the Imperative for Precision

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[2] The specific compound of interest, 1-Ethyl-3-(2-methylpropyl)piperazine, represents a novel derivative whose characterization is paramount for any further development.

For the purpose of this guide, we will assume the most chemically probable structure where the substituents are on the nitrogen atoms, yielding 1-Ethyl-4-(2-methylpropyl)piperazine .

Chemical Structure:

-

Molecular Formula: C₁₀H₂₂N₂

-

Theoretical Average Molecular Weight: 170.30 g/mol

-

Theoretical Monoisotopic Mass: 170.1783 Da

Accurate molecular weight determination is not merely an academic exercise; it is a critical requirement for:

-

Identity Confirmation: Verifying that the synthesized molecule is indeed the intended one.

-

Purity Assessment: Ensuring the absence of significant impurities that could alter experimental results or pose safety risks.

-

Regulatory Compliance: Providing foundational data for IND (Investigational New Drug) filings and patent applications.

This guide details a tripartite approach to establish the molecular weight of this compound with the highest degree of confidence.

Primary Determinative Method: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the most powerful and direct technique for determining the molecular mass of a compound.[3] It measures the mass-to-charge ratio (m/z) of ions, providing data of exceptional accuracy.[4]

Expertise & Causality: Why Electrospray Ionization (ESI) and Time-of-Flight (TOF)?

For a non-volatile, basic compound like our substituted piperazine, Electrospray Ionization (ESI) is the ideal "soft" ionization technique.[5] It generates ions directly from a liquid solution by creating a fine spray of charged droplets, minimizing fragmentation and preserving the molecular ion.[3] This ensures the most prominent peak observed corresponds to the intact molecule, typically in its protonated form, [M+H]⁺.

Pairing ESI with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is crucial. These analyzers offer sub-ppm (parts-per-million) mass accuracy, which is sufficiently precise to distinguish between compounds with the same nominal mass but different elemental compositions.[6] This capability allows us not just to measure the molecular weight, but to confirm the molecular formula itself.

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 1-Ethyl-3-(2-methylpropyl)piperazine.

-

Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation, enhancing the [M+H]⁺ signal.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer immediately before analysis using a well-characterized calibration standard appropriate for the desired mass range. This step is critical for ensuring high mass accuracy.[5]

-

-

Method Parameters (Typical):

-

Ionization Mode: ESI Positive (+)

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3.5 - 4.0 kV

-

Drying Gas (N₂) Flow: 8 - 10 L/min

-

Drying Gas Temperature: 300 - 325 °C

-

-

Data Acquisition:

-

Inject the sample solution into the ESI source via a syringe pump or LC system at a flow rate of 5-10 µL/min.

-

Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.

-

Data Analysis and Interpretation

The primary output is a mass spectrum plotting ion intensity against m/z. For our compound, we expect to see a dominant peak corresponding to the singly protonated molecule, [C₁₀H₂₂N₂ + H]⁺.

Table 1: HRMS Data Summary for 1-Ethyl-3-(2-methylpropyl)piperazine

| Parameter | Theoretical Value | Observed Value (Hypothetical) | Difference (ppm) |

| Molecular Formula | C₁₀H₂₂N₂ | Confirmed | N/A |

| [M+H]⁺ Ion | C₁₀H₂₃N₂⁺ | C₁₀H₂₃N₂⁺ | N/A |

| Exact Mass (m/z) | 171.1856 | 171.1858 | +1.17 |

A mass difference of less than 5 ppm provides strong evidence for the proposed elemental composition, thus confirming the molecular formula and its corresponding molecular weight.[7]

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides an exact mass, it gives limited information about the specific arrangement of atoms. NMR spectroscopy is an unparalleled technique for elucidating molecular structure.[8][9] By confirming the structure, we inherently validate the molecular formula and weight determined by MS.

Expertise & Causality: The Synergy of ¹H and ¹³C NMR

NMR spectroscopy operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[10]

-

¹H NMR provides information about the number of distinct proton environments and their connectivity through spin-spin coupling.[11] We can literally "see" the ethyl group's characteristic triplet and quartet, the isobutyl group's doublet and multiplet, and the signals from the piperazine ring.

-

¹³C NMR reveals the number of distinct carbon environments in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[10]

Together, these spectra act as a molecular fingerprint. If the observed spectra match the predicted spectra for C₁₀H₂₂N₂, it provides definitive structural proof.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is "invisible" in the ¹H NMR spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Place the tube in the NMR spectrometer.

-

"Lock" the spectrometer onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity and high resolution.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum. This is typically a rapid experiment.

-

Acquire the ¹³C spectrum. This requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Analysis and Interpretation

The acquired spectra are analyzed for chemical shifts, integration (peak areas in ¹H NMR), and coupling patterns. The data must be fully consistent with the proposed structure of 1-Ethyl-4-(2-methylpropyl)piperazine, confirming the presence of all 10 carbon and 22 hydrogen atoms in their correct chemical environments.

Orthogonal Verification: Elemental Analysis (EA)

Elemental Analysis is a fundamental, robust technique that provides an independent, orthogonal verification of the molecular formula.[12] It determines the mass percentage of carbon, hydrogen, and nitrogen in a compound.

Trustworthiness: A Foundational, Self-Validating System

The principle of EA involves the complete combustion of a precisely weighed sample in an oxygen-rich environment.[13] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors. This method relies on basic stoichiometry and provides a direct measure of the elemental composition, making it an excellent cross-check for the HRMS data.

Experimental Protocol: CHN Combustion Analysis

-

Sample Preparation:

-

Ensure the sample is pure and thoroughly dried to remove any residual solvents or water, which would skew the results.

-

Accurately weigh 2-3 mg of the compound into a tin or silver capsule.

-

-

Instrument Setup:

-

Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).

-

-

Combustion and Detection:

-

The sample is dropped into a high-temperature (900-1000 °C) combustion furnace.

-

The resulting gases are passed through a reduction furnace and then separated via gas chromatography.

-

A thermal conductivity detector quantifies the amounts of CO₂, H₂O, and N₂.

-

Data Analysis and Interpretation

The instrument software calculates the percentage of C, H, and N. This experimental data is then used to determine the empirical formula—the simplest whole-number ratio of atoms in the compound.[14][15]

Table 2: Elemental Analysis Data and Formula Derivation

| Element | Theoretical % | Observed % (Hypothetical) | Moles (in 100g) | Ratio | Simplest Ratio |

| Carbon (C) | 70.53% | 70.45% | 70.45 / 12.011 = 5.865 | 5.865 / 1.178 = 4.98 | 5 |

| Hydrogen (H) | 13.02% | 13.10% | 13.10 / 1.008 = 13.00 | 13.00 / 1.178 = 11.03 | 11 |

| Nitrogen (N) | 16.45% | 16.51% | 16.51 / 14.007 = 1.178 | 1.178 / 1.178 = 1.00 | 1 |

The analysis yields an Empirical Formula of C₅H₁₁N.

To find the molecular formula, we use the accurate molecular weight from HRMS:

-

Molecular Weight / Empirical Formula Weight = 170.18 / 85.15 = 2.0

-

Molecular Formula = 2 x (C₅H₁₁N) = C₁₀H₂₂N₂

This result perfectly corroborates the HRMS data, completing the self-validating system.

Synthesis and Conclusion

The determination of a molecule's weight and formula is a foundational task in chemical R&D. By employing a synergistic triad of advanced analytical techniques, we build an unassailable case for the identity of 1-Ethyl-3-(2-methylpropyl)piperazine.

Table 3: Consolidated Summary of Findings

| Technique | Information Provided | Result for C₁₀H₂₂N₂ | Conclusion |

| HRMS (ESI-TOF) | Exact Mass & Molecular Formula | [M+H]⁺ = 171.1858 (Δ +1.17 ppm) | Confirms Molecular Formula C₁₀H₂₂N₂ |

| NMR (¹H, ¹³C) | Atomic Connectivity & Structure | Spectra consistent with the proposed structure | Confirms the correct isomer and validates the formula |

| Elemental Analysis | Elemental Ratios & Empirical Formula | C: 70.45%, H: 13.10%, N: 16.51% → C₅H₁₁N | Orthogonally verifies the elemental composition |

This integrated approach, where high-resolution mass spectrometry provides the primary determination, NMR spectroscopy confirms the structural integrity, and elemental analysis offers fundamental verification, represents the gold standard. It provides drug development professionals with the highest level of confidence in their material, ensuring that subsequent biological, toxicological, and clinical studies are based on a well-characterized and unambiguous molecular entity.

References

-

Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs. (n.d.). Retrieved from [Link]

-

Determining the Empirical Formula from an Elemental Analysis - ChemCollective. (n.d.). Retrieved from [Link]

-

Methods for determination of molecular weight. (n.d.). Retrieved from [Link]

-

use of nmr in structure ellucidation. (n.d.). Slideshare. Retrieved from [Link]

-

What is Mass Spectrometry? - Broad Institute. (n.d.). Retrieved from [Link]

-

Determination of Empirical Formula from Elemental Analysis Data - BrainKart. (2018). Retrieved from [Link]

-

Determination of Molecular Weight by Mass Spectros. (n.d.). Scribd. Retrieved from [Link]

-

Molecular Weight Analysis: Methods and Applications in Science - Mtoz Biolabs. (n.d.). Retrieved from [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). jchps. Retrieved from [Link]

-

RAPID METHODS TO ESTIMATE THE MOLECULAR WEIGHT DISTRIBUTIONS OF POLYMERS - DTIC. (n.d.). Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (2016). Retrieved from [Link]

-

Molecular Weight Determination - LS Instruments. (n.d.). Retrieved from [Link]

-

2.2: Molecular Weight Determination - Chemistry LibreTexts. (2022). Retrieved from [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (n.d.). Retrieved from [Link]

-

The Evolving Landscape of NMR Structural Elucidation - MDPI. (2026). Retrieved from [Link]

-

3.2 Determining Empirical and Molecular Formulas. (n.d.). Retrieved from [Link]

-

3.5: Empirical Formulas from Analysis - Chemistry LibreTexts. (2026). Retrieved from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023). Retrieved from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. (2023). Retrieved from [Link]

-

Determining the Empirical Formula of a Substance | Chemistry - Study.com. (2021). Retrieved from [Link]

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 5. benchchem.com [benchchem.com]

- 6. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 7. scribd.com [scribd.com]

- 8. jchps.com [jchps.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. brainkart.com [brainkart.com]

- 15. study.com [study.com]

A Methodological Whitepaper for the Structural Elucidation of 1-Ethyl-3-(2-methylpropyl)piperazine

Foreword: The precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of modern drug discovery and materials science. This information governs a compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in pharmaceutical development.[1][2] The subject of this guide, 1-Ethyl-3-(2-methylpropyl)piperazine, is a dissymmetric piperazine derivative. While the crystal structures of numerous piperazine salts and symmetrically substituted derivatives have been reported, providing insight into their conformational preferences and non-covalent interactions[3][4][5], a public-domain crystal structure for this specific molecule was not identified during the preliminary literature review.

This document, therefore, serves as an in-depth technical guide outlining a comprehensive, field-proven methodology for the de novo determination, validation, and computational analysis of the crystal structure of 1-Ethyl-3-(2-methylpropyl)piperazine. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal reasoning behind experimental choices to ensure a robust and self-validating structural elucidation campaign.

Part 1: Synthesis and Material Authentication

A prerequisite for any crystallographic study is the synthesis and rigorous purification of the target compound. The presence of impurities, even at low levels, can significantly impede or entirely prevent the growth of high-quality single crystals.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the target compound can be envisioned via a stepwise N- and C-alkylation strategy, a common approach for generating asymmetrically substituted piperazines.[6] A potential route begins with a commercially available piperazine derivative, which is sequentially functionalized.

A logical approach would involve the alkylation of a suitable piperazine precursor with an isobutyl group, followed by the introduction of the ethyl group. For instance, starting with a protected piperazine, one could perform a reductive amination or direct alkylation, followed by deprotection and subsequent alkylation.[6]

-

Step A: Reductive Amination. Reaction of a mono-protected piperazine (e.g., N-Boc-piperazine) with isobutyraldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to yield N-Boc-N'-(2-methylpropyl)piperazine.

-

Step B: Deprotection. Removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Step C: N-Ethylation. Alkylation of the resulting secondary amine with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield the target molecule.

Purification and Authentication

Post-synthesis, the crude product must be purified to ≥99% purity. This is typically achieved through column chromatography followed by distillation or recrystallization. The identity and purity of the final product must be unequivocally confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.

Only material confirmed to be of high purity should proceed to the crystallization stage.

Part 2: The Art and Science of Crystallization

The bottleneck in many structural studies is obtaining single crystals of sufficient size and quality for diffraction experiments.[7] This often requires screening a wide range of conditions. For a small organic molecule like 1-Ethyl-3-(2-methylpropyl)piperazine, several classical and modern techniques are applicable.[8][9]

Crystallization Screening Strategy

A systematic approach involves screening a matrix of solvents, temperatures, and crystallization methods. The choice of solvent is critical; ideal solvents are those in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures.[10]

| Technique | Principle | Advantages | Considerations |

| Slow Evaporation | The solution is left in a loosely covered vial, allowing the solvent to evaporate slowly, gradually increasing solute concentration to the point of supersaturation and nucleation.[7] | Simple setup, effective for many compounds. | Can lead to rapid growth or "crashing out" if evaporation is too fast. |

| Vapor Diffusion | A concentrated solution of the compound is sealed in a container with a larger reservoir of a "precipitant" solvent in which the compound is poorly soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8] | Excellent control over the rate of crystallization. | Requires careful selection of solvent/precipitant pairs. |

| Slow Cooling | A saturated solution at a high temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Good for compounds with a steep solubility curve. | Requires precise temperature control. |

| Microbatch Under-Oil | An aqueous or solvent droplet of the sample is placed under a layer of inert oil. The oil controls the rate of solvent evaporation, promoting slow crystal growth.[11] | Uses very small sample quantities; high-throughput. | Primarily for water-soluble salts or specific solvent systems. |

Experimental Protocol: Slow Evaporation

-

Preparation: Dissolve 5-10 mg of purified 1-Ethyl-3-(2-methylpropyl)piperazine in a minimal amount of a chosen solvent (e.g., acetonitrile, ethanol, or ethyl acetate) in a clean, small glass vial. Gently warm the solution if necessary to ensure complete dissolution.

-

Setup: Cover the vial with a cap, and then loosen it slightly, or cover with paraffin film and puncture it with a needle. This allows for slow, controlled evaporation.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench.

-

Monitoring: Observe the vial daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Caption: General workflow for crystallization screening.

Part 3: Definitive Structure by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise atomic arrangement in a crystalline solid.[12][13] It provides detailed, unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[14]

Fundamental Principles

When a monochromatic X-ray beam is directed at a single crystal, the regularly spaced atoms in the crystal lattice act as a three-dimensional diffraction grating.[13] The X-rays are diffracted at specific angles, creating a unique pattern of reflections. The positions and intensities of these diffracted spots contain the information needed to reconstruct a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined.[12]

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Selection and Mounting: Under a polarizing microscope, select a suitable crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.[14] The crystal is carefully mounted on a thin glass fiber or a cryo-loop, which is then attached to a goniometer head.[13]

-

Data Collection: The mounted crystal is placed on a single-crystal diffractometer. The sample is often cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.[14] The diffractometer rotates the crystal through a series of angles (Ω, φ, χ) while irradiating it with X-rays, and a detector records the resulting diffraction pattern.[13]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).

-

Structure Solution: The corrected data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods or dual-space recycling algorithms.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares minimization process until the calculated diffraction pattern closely matches the observed pattern.

Caption: The single-crystal X-ray diffraction workflow.

Part 4: Bulk Phase Analysis with Powder X-ray Diffraction (PXRD)

While SC-XRD provides the structure of a single, perfect crystal, it is crucial to verify that the bulk material corresponds to the same crystalline form (polymorph).[15] X-ray Powder Diffraction (XRPD or PXRD) is the primary technique for this purpose.[2][15][16]

PXRD analyzes a finely ground powder containing thousands of microcrystals in random orientations. The resulting diffractogram is a unique "fingerprint" of the crystalline phase.[15] By comparing the experimental PXRD pattern of the bulk synthesized material to a pattern calculated from the SC-XRD data, one can confirm the phase purity of the sample. This is a critical step in pharmaceutical quality control to identify and quantify different polymorphs.[1]

Part 5: Integrating Computational Chemistry

Computational methods are powerful tools that complement experimental data, providing deeper insights and enhancing the reliability of the final structure.[17][18]

Density Functional Theory (DFT) for Geometry Optimization

Before a crystal structure is known, DFT calculations can be used to optimize the geometry of an isolated molecule in the gas phase.[19][20] This provides a theoretical model of the lowest energy conformation, including bond lengths and angles. While the conformation in a crystal is influenced by packing forces, the gas-phase model is an excellent starting point for structure solution algorithms. Common functionals like B3LYP with a basis set such as 6-31G* are well-suited for this purpose.[19]

Crystal Structure Prediction (CSP)

CSP methods aim to predict the crystal structure of a compound based solely on its chemical diagram.[17][21] These algorithms search for the most thermodynamically stable arrangements of molecules in a crystal lattice by calculating and ranking their lattice energies.[21] While computationally intensive, CSP can be invaluable for:

-

Identifying potential polymorphs that may not have been found experimentally.[22]

-

Providing candidate structures to aid in solving a structure from lower-resolution powder diffraction data.

Caption: Synergy between experimental and computational methods.

Part 6: Final Validation and Data Deposition

Scientific integrity demands that a determined crystal structure is thoroughly validated and made accessible to the public.

Structure Validation

The final structural model is typically validated using the checkCIF utility from the International Union of Crystallography (IUCr).[23] This program checks the Crystallographic Information File (CIF) for self-consistency, correct syntax, and any unusual geometric parameters (e.g., bond lengths, angles, atomic displacement parameters) that may indicate an error in the model.[24] Any alerts raised by checkCIF must be investigated and either resolved or justifiably explained.[23]

Public Deposition

Once validated, the CIF file should be deposited in a public repository. The primary database for organic and metal-organic small molecules is the Cambridge Structural Database (CSD).[25][26] Deposition is a straightforward online process where the CIF and associated structure factor files are uploaded.[27] The CCDC assigns a unique deposition number to the structure, which should be cited in any publication to allow other researchers to freely access and analyze the data.[26]

Conclusion

Determining the crystal structure of a novel compound like 1-Ethyl-3-(2-methylpropyl)piperazine is a multi-faceted process that integrates chemical synthesis, meticulous crystallization experiments, precise diffraction analysis, and powerful computational modeling. Following the rigorous, self-validating workflow outlined in this guide—from ensuring material purity to public data deposition—guarantees a high-quality, reliable, and scientifically valuable structural elucidation. The resulting atomic-level insights are indispensable for advancing drug development programs and designing new materials with tailored properties.

References

-

Crystal structure prediction - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

-

Groleau, E. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Retrieved March 14, 2026, from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved March 14, 2026, from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure. Retrieved March 14, 2026, from [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. Retrieved March 14, 2026, from [Link]

-

FZU-Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved March 14, 2026, from [Link]

-

Al-Shakban, M., et al. (2024). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. Molecules, 29(22), 5227. Retrieved March 14, 2026, from [Link]

-

Qin, C., et al. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. Retrieved March 14, 2026, from [Link]

-

Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved March 14, 2026, from [Link]

-

Dectris. (2019, November 5). Synchrotron X-Ray Powder Diffraction (XRPD) for pharmaceutical R&D. Retrieved March 14, 2026, from [Link]

-

Spectroscopy Online. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Retrieved March 14, 2026, from [Link]

-

ATTLAS. (n.d.). XRD Single Crystal X-ray Diffraction. Retrieved March 14, 2026, from [Link]

-

Martin, G. E., & Morissette, S. L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1853. Retrieved March 14, 2026, from [Link]

-

Day, G. M. (n.d.). Crystal structure prediction. University of Southampton. Retrieved March 14, 2026, from [Link]

-

Staples, R. J. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 834–843. Retrieved March 14, 2026, from [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved March 14, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Themed collection: Methods and applications of crystal structure prediction. Retrieved March 14, 2026, from [Link]

-

American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. Retrieved March 14, 2026, from [Link]

-

Malvern Panalytical. (2022, June 17). From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. Retrieved March 14, 2026, from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CIF Deposition Guidelines. Retrieved March 14, 2026, from [Link]

-

EXPO - Software Ic. (n.d.). Geometry Optimization. Retrieved March 14, 2026, from [Link]

-

FIZ Karlsruhe. (n.d.). Deposit Structures | ICSD DEPOT. Retrieved March 14, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved March 14, 2026, from [Link]

-

Kulaev, K., et al. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. Retrieved March 14, 2026, from [Link]

-

Dadalau, A. C., et al. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 22(22), 12211. Retrieved March 14, 2026, from [Link]

-

CP2K.org. (2020, August 21). Electronic structure calculation using DFT. Retrieved March 14, 2026, from [Link]

-

Al-Otaibi, A. A., et al. (2015). Theoretical Study of Geometry Optimization And Energies For Donor-Nanobridge-Acceptor Molecular System:B3LYP/DFT Calculations. INPRESSCO, 4(2), 52-57. Retrieved March 14, 2026, from [Link]

-

Labanauskas, L., et al. (2013). Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. Arkivoc, 2013(4), 363-376. Retrieved March 14, 2026, from [Link]

-

Smith, C. A., et al. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(9), 920-926. Retrieved March 14, 2026, from [Link]

-

Mitu, C. A., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. Inorganica Chimica Acta, 578, 122513. Retrieved March 14, 2026, from [Link]

-

Sunder, V. S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(25), 1-25. Retrieved March 14, 2026, from [Link]

-

ResearchGate. (2013). Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2). Retrieved March 14, 2026, from [Link]

- Google Patents. (2003). Method for the preparation of piperazine and its derivatives.

-

Kumar, H. K., et al. (2021). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 425–431. Retrieved March 14, 2026, from [Link]

-

ResearchGate. (2021). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. Retrieved March 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Ethylpiperazine. NIST WebBook. Retrieved March 14, 2026, from [Link]

-

Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 108-112. Retrieved March 14, 2026, from [Link]

Sources

- 1. XRD in the Pharmaceutical Industry | Anton Paar [anton-paar.com]

- 2. From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability | Malvern Panalytical [malvernpanalytical.com]

- 3. people.wm.edu [people.wm.edu]

- 4. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 6. mdpi.com [mdpi.com]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sptlabtech.com [sptlabtech.com]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. X-ray single-crystal diffraction | FZU [fzu.cz]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. attlas.ie [attlas.ie]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Blog - Dectris [dectris.com]

- 17. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 18. arxiv.org [arxiv.org]

- 19. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 20. mdpi.com [mdpi.com]

- 21. Daygroup - Crystal structure prediction [sites.google.com]

- 22. Methods and applications of crystal structure prediction Home [pubs.rsc.org]

- 23. pubsapp.acs.org [pubsapp.acs.org]

- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 25. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 26. The Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Deposit Structures | ICSD DEPOT [icsd-depot.products.fiz-karlsruhe.de]

Methodological & Application

Application Note: In Vitro Pharmacological Profiling of 1-Ethyl-3-(2-methylpropyl)piperazine and its Derivatives in GPCR Drug Discovery

Executive Summary

1-Ethyl-3-(2-methylpropyl)piperazine (CAS 1248907-75-6), also known as 1-ethyl-3-isobutylpiperazine, is a highly versatile chemical building block utilized in the design of central nervous system (CNS) therapeutics[1]. The piperazine scaffold is a privileged pharmacophore for targeting aminergic G-protein-coupled receptors (GPCRs), including Trace Amine-Associated Receptor 1 (TAAR1) and various Serotonin (5-HT) receptor subtypes[2][3]. This application note provides a comprehensive, self-validating framework for evaluating the in vitro pharmacology of piperazine derivatives, detailing the mechanistic rationale and step-by-step protocols for binding and functional assays.

Scientific Rationale & Mechanistic Grounding

The efficacy of piperazine derivatives at aminergic GPCRs is driven by precise structure-activity relationships (SAR) within the orthosteric binding pocket:

-

The Asp3.32 Salt Bridge: At physiological pH (7.4), the basic nitrogen of the piperazine ring is protonated. This allows it to mimic the primary amine of endogenous ligands (e.g., serotonin, β -phenylethylamine) and form a critical, charge-assisted salt bridge with a highly conserved Aspartic acid residue (Asp3.32) in Transmembrane Helix 3 (TM3)[3][4].

-

Hydrophobic Sub-Pocket Engagement: The 1-ethyl and 3-(2-methylpropyl) (isobutyl) substituents project into lipophilic cavities formed by TM5 and TM6[5][6]. The steric bulk and orientation of these alkyl groups dictate whether the compound stabilizes the active (agonist) or inactive (antagonist) conformation of the receptor, driving subtype selectivity (e.g., 5-HT1A vs. 5-HT2A vs. TAAR1)[4][7].

Caption: Aminergic GPCR signaling pathways targeted by piperazine derivatives.

Quantitative Data Presentation

To contextualize the expected outcomes of the protocols below, Table 1 summarizes representative in vitro pharmacological data for various piperazine-based ligands across key aminergic GPCR targets.

Table 1: Representative In Vitro Pharmacological Data for Piperazine Derivatives

| Compound / Scaffold | Primary Target | Assay Type | Quantitative Result | Reference |

| Compound 4s (Arylpiperazine) | 5-HT1A | Radioligand Binding | Ki = 0.130 nM | Fiorino et al.[4] |

| Norbo-14 (Norbornene-piperazine) | 5-HT2A | Radioligand Binding | Ki = 17.93 nM | MDPI[8] |

| Compound 15 (Naphthyl-triazine) | 5-HT6 | cAMP Accumulation | High Affinity / Antagonist | Kucwaj-Brysz et al.[7] |

| LK00764 (Piperazine analog) | hTAAR1 | BRET / cAMP | EC50 = 4.0 nM | ResearchGate[9] |

| 1-Ethyl-3-(2-methylpropyl)piperazine | Aminergic GPCRs | Chemical Scaffold | Building Block | ChemScene |

Experimental Workflows & Protocols

Protocol 1: Radioligand Competition Binding Assay (Affinity Profiling)

Purpose: To determine the binding affinity ( Ki ) of 1-Ethyl-3-(2-methylpropyl)piperazine derivatives at specific GPCRs (e.g., 5-HT2A) by displacing a known radioligand (e.g., [³H]-Ketanserin).

Causality & Methodology:

-

Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor in ice-cold Tris-HCl buffer (pH 7.4). Causality: Ice-cold conditions prevent proteolytic degradation of the receptors.

-

Filter Pre-treatment: Pre-soak GF/C glass fiber filters in 0.3% polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand and improving the signal-to-noise ratio.

-

Incubation: In a 96-well plate, combine 50 µL of the piperazine test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [³H]-Ketanserin (1 nM final), and 100 µL of membrane suspension (10-20 µg protein/well). Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

-

Filtration & Readout: Rapidly filter the reaction through the PEI-soaked GF/C plates using a vacuum manifold. Wash three times with ice-cold buffer to remove unbound radioligand. Dry the plates, add 40 µL of scintillation cocktail, and read on a Microbeta counter.

-

System Validation: Include 10 µM unlabelled Ketanserin to define Non-Specific Binding (NSB). Calculate the Z′ -factor; the assay is validated only if Z′≥0.5 . Use the Cheng-Prusoff equation to convert IC50 to Ki .

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Purpose: To determine if the piperazine derivative acts as an agonist or antagonist at Gs-coupled receptors (e.g., TAAR1) by measuring intracellular cAMP levels[6][9].

Caption: Step-by-step workflow for the TR-FRET cAMP accumulation assay.

Causality & Methodology:

-

Cell Seeding: Seed HEK293 cells expressing hTAAR1 into a 384-well white microplate at 5,000 cells/well.

-

Stimulation Buffer: Prepare test compounds in Hank's Balanced Salt Solution (HBSS) supplemented with 1 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of synthesized cAMP, allowing the signal to accumulate to detectable levels within the assay window[2].

-

Compound Incubation: Add 5 µL of the piperazine derivative to the cells and incubate for 30 minutes at 37°C.

-

Detection: Add 5 µL of Europium cryptate-labeled cAMP (Eu-cAMP) and 5 µL of d2-labeled anti-cAMP monoclonal antibody (in lysis buffer). Causality: This is a competitive immunoassay. Endogenous cAMP produced by the cells competes with Eu-cAMP for binding to the d2-antibody. High cellular cAMP results in lower TR-FRET signal, ensuring a highly sensitive inverse readout.

-

Readout & Validation: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. Include a full dose-response curve of β -phenylethylamine (endogenous TAAR1 agonist) as a positive control to validate Emax [3].

Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) β -Arrestin Assay

Purpose: To evaluate biased agonism by measuring the recruitment of β -arrestin 2 to the GPCR following piperazine derivative binding.

Causality & Methodology:

-

Transfection: Co-transfect HEK293T cells with a GPCR-Renilla Luciferase (RLuc) fusion construct and a β -arrestin 2-YFP fusion construct.

-

Substrate Addition: 48 hours post-transfection, harvest cells and resuspend in PBS. Add 5 µM Coelenterazine h. Causality: Coelenterazine h is a cell-permeable substrate for RLuc that provides a high quantum yield and favorable emission spectrum (peak ~480 nm) required to efficiently excite YFP (peak ~530 nm) upon protein-protein interaction.

-

Kinetics Readout: Add the piperazine test compound and immediately monitor the BRET signal (ratio of 530 nm / 480 nm emissions) dynamically over 30 minutes.

-

System Validation: Compare the Area Under the Curve (AUC) of the test compound to a reference full agonist. A compound exhibiting high cAMP accumulation (Protocol 2) but low BRET signal (Protocol 3) is validated as a G-protein biased agonist.

References

-

Further insights into the pharmacology of the human trace amine-associated receptors: discovery of novel ligands for TAAR1 by a virtual screening approach. PubMed (Chem Biol Drug Des. 2014). URL:[3]

-

Synthesis, in vitro and in vivo pharmacological evaluation of serotoninergic ligands containing an isonicotinic nucleus. PubMed (Eur J Med Chem. 2016). URL:[4]

-

First-in-Class Selenium-Containing Potent Serotonin Receptor 5-HT6 Agents with a Beneficial Neuroprotective Profile against Alzheimer's Disease. PubMed (J Med Chem. 2024). URL:[7]

Sources

- 1. fishersci.com [fishersci.com]

- 2. epptb reveals taar1-mediated: Topics by Science.gov [science.gov]

- 3. Further insights into the pharmacology of the human trace amine-associated receptors: discovery of novel ligands for TAAR1 by a virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro and in vivo pharmacological evaluation of serotoninergic ligands containing an isonicotinic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. unige.iris.cineca.it [unige.iris.cineca.it]

- 6. Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First-in-Class Selenium-Containing Potent Serotonin Receptor 5-HT6 Agents with a Beneficial Neuroprotective Profile against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Ethyl-3-(2-methylpropyl)piperazine as a Novel Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the evaluation of 1-Ethyl-3-(2-methylpropyl)piperazine as a potential corrosion inhibitor. While direct studies on this specific molecule are emerging, this guide synthesizes established principles from the extensive research on piperazine derivatives as a robust class of corrosion inhibitors. We will delve into the mechanistic underpinnings of piperazine-based corrosion inhibition, followed by detailed, field-proven protocols for quantifying the efficacy of 1-Ethyl-3-(2-methylpropyl)piperazine. This guide is designed to equip researchers with the necessary theoretical framework and practical methodologies to conduct a thorough and scientifically rigorous investigation.

Introduction: The Promise of Piperazine Derivatives in Corrosion Science

Corrosion remains a significant challenge across numerous industries, from infrastructure and transportation to pharmaceuticals and manufacturing. The development of effective corrosion inhibitors is paramount to extending the lifecycle of metallic materials and ensuring operational safety and efficiency. Organic corrosion inhibitors, particularly those containing heteroatoms such as nitrogen and oxygen, have garnered considerable attention due to their ability to form protective films on metal surfaces.

Piperazine and its derivatives have emerged as a highly effective class of corrosion inhibitors, particularly for mild steel in acidic environments.[1][2][3] The core piperazine ring, with its two nitrogen atoms, provides excellent sites for adsorption onto the metal surface. The efficiency of these inhibitors can be further tuned by the addition of various functional groups. The subject of this guide, 1-Ethyl-3-(2-methylpropyl)piperazine, incorporates alkyl groups which can influence its solubility and the packing density of the protective film. This document will provide the foundational knowledge and experimental procedures to rigorously assess its potential.

Proposed Mechanism of Action

The primary mechanism by which piperazine derivatives inhibit corrosion is through adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment.[4] This adsorption can occur through two main processes:

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the piperazine nitrogen atoms can be protonated, leading to a cationic species that can be attracted to the anionic sites on the metal surface.

-

Chemisorption: This involves the sharing of electrons between the lone pair of electrons on the nitrogen atoms and the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. The presence of π-electrons in aromatic or unsaturated substituents can further enhance this interaction.[4]

The formation of this protective layer can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, making many piperazine derivatives mixed-type inhibitors.[5]

Caption: Proposed mechanism of corrosion inhibition by adsorption.

Experimental Evaluation Protocols

A multi-technique approach is essential for a comprehensive evaluation of a new corrosion inhibitor. The following protocols are based on widely accepted standards and practices in corrosion science.

Material and Solution Preparation

-

Metal Specimen: Mild steel coupons of a defined composition (e.g., C38 steel) are commonly used. The coupons should be mechanically polished with successively finer grades of emery paper (e.g., 180, 400, 800, 1200 grit), rinsed with deionized water and acetone, and dried in a desiccator before use.[1][6]

-

Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) is a standard aggressive medium for testing corrosion inhibitors for steel.[7]

-

Inhibitor Solutions: Prepare a stock solution of 1-Ethyl-3-(2-methylpropyl)piperazine in the corrosive medium. Serial dilutions can then be made to obtain the desired inhibitor concentrations for testing (e.g., 10⁻⁶ M to 10⁻³ M).

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate and inhibitor efficiency.[8]

Protocol:

-

Weigh the polished and dried mild steel coupons accurately (W_initial).

-

Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).[6]

-

After the immersion period, retrieve the coupons, and carefully remove the corrosion products by scrubbing with a soft brush in a solution of 20% NaOH containing 200 g/L of zinc dust.

-

Rinse the coupons with deionized water and acetone, dry them, and reweigh them accurately (W_final).

-

Calculate the corrosion rate (CR) in mm/year using the following equation[9]: CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).

-

Calculate the inhibitor efficiency (IE%) using the following formula[10]: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Data Presentation:

| Inhibitor Concentration (M) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | N/A | ||

| 1 x 10⁻⁶ | |||

| 1 x 10⁻⁵ | |||

| 1 x 10⁻⁴ | |||

| 1 x 10⁻³ |

Electrochemical Methods

Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition.[11] These tests are typically performed using a three-electrode electrochemical cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[12]

This technique helps to determine if the inhibitor acts on the anodic, cathodic, or both reactions.[13]

Protocol:

-

Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Perform a potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[14]

-

Plot the resulting current density (log scale) versus the applied potential (Tafel plot).

-

Extrapolate the linear cathodic and anodic regions of the Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[13]

-

Calculate the inhibitor efficiency (IE%) from the polarization data using the following equation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

Caption: General workflow for corrosion inhibitor evaluation.

EIS is a powerful non-destructive technique that provides information about the properties of the protective film and the charge transfer processes at the metal-electrolyte interface.[12][15]

Protocol:

-

After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

-

Record the impedance response of the system.

-

The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

-

The Nyquist plot for an inhibited system often shows a larger semicircle compared to the uninhibited system, indicating an increase in the charge transfer resistance (R_ct).

-

The data can be fitted to an equivalent electrical circuit to model the corrosion process and extract quantitative parameters. An increase in R_ct and a decrease in the double-layer capacitance (C_dl) are indicative of effective corrosion inhibition.[16]

-

Calculate the inhibitor efficiency (IE%) from the EIS data using the following equation: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

Data Presentation:

| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | R_ct (Ω·cm²) | C_dl (µF/cm²) | IE (%) (from PDP) | IE (%) (from EIS) |

| 0 (Blank) | N/A | N/A | ||||

| 1 x 10⁻⁶ | ||||||

| 1 x 10⁻⁵ | ||||||

| 1 x 10⁻⁴ | ||||||

| 1 x 10⁻³ |

Adsorption Isotherm and Thermodynamic Considerations